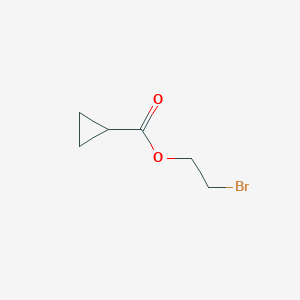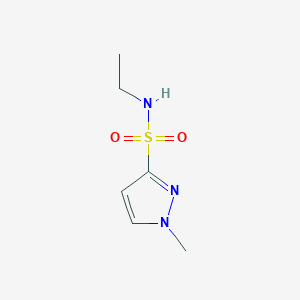
N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the nitrogen atom, a methyl group at the 1-position, and a sulfonamide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-3-sulfonyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by functional group modifications. These methods may utilize transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of a nitro group yields amines .
Aplicaciones Científicas De Investigación
N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the ethyl group, which may affect its biological activity and solubility.
N-Ethyl-1H-pyrazole-3-sulfonamide: Lacks the methyl group, which may influence its binding affinity to molecular targets.
1-Methyl-1H-pyrazole-4-sulfonamide: The sulfonamide group is at a different position, potentially altering its reactivity and biological properties.
Uniqueness
N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the sulfonamide moiety, provides a distinct profile that can be advantageous in various applications .
Propiedades
Fórmula molecular |
C6H11N3O2S |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
N-ethyl-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-7-12(10,11)6-4-5-9(2)8-6/h4-5,7H,3H2,1-2H3 |
Clave InChI |
ZKURTBBGNLGFSL-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=NN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
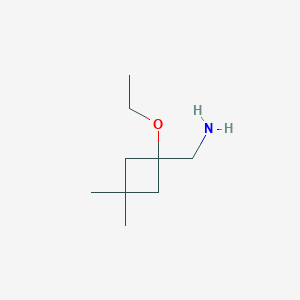
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
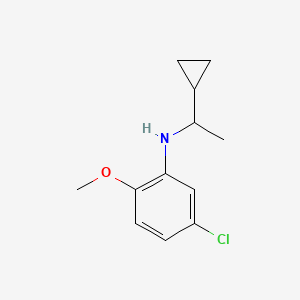
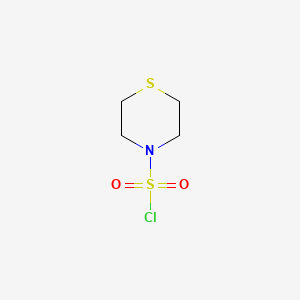
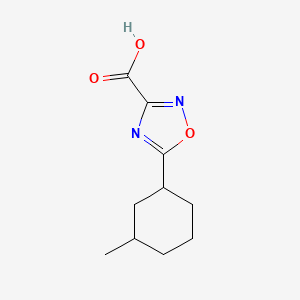
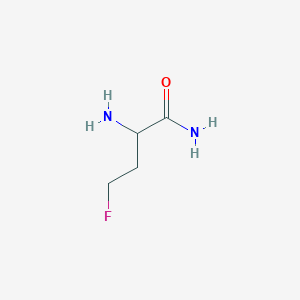

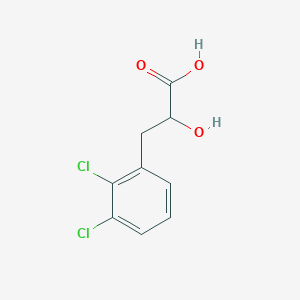

![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
